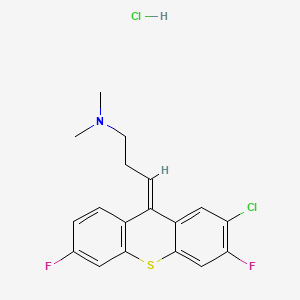

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a thioxanthene core substituted with chloro and fluoro groups, and a propanamine side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride typically involves multiple steps:

Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thioxanthene core.

Substitution Reactions: Chloro and fluoro groups are introduced through halogenation reactions.

Attachment of the Propanamine Side Chain: The propanamine side chain is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can modify the thioxanthene core or the side chain.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe or tool for studying biological processes.

Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.

Industry: Use in the production of specialized materials or chemicals.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Propanamine, 3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride

- 1-Propanamine, 3-(2-fluoro-3,6-dichloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride

Uniqueness

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride is unique due to the specific arrangement of chloro and fluoro substituents on the thioxanthene core, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride (CAS No. 69232-02-6) is a chemical compound with potential applications in pharmacology, particularly in the treatment of various diseases. Its structure includes a thioxanthene moiety, which is known for its biological activity, particularly as an antipsychotic agent. This article explores the biological activity of this compound based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClF2NS.ClH |

| Molecular Weight | 388.307 g/mol |

| Solubility | Soluble in water and alcohol |

| Appearance | White crystalline powder |

The compound exhibits a mechanism similar to that of other thioxanthene derivatives, primarily acting as a dopamine receptor antagonist . This action is crucial in the management of conditions such as schizophrenia and other psychotic disorders. The specific binding affinity to dopamine receptors and serotonin receptors has been documented, indicating its potential as a therapeutic agent.

Pharmacological Studies

- Antipsychotic Activity : Research indicates that thioxanthene derivatives can effectively reduce psychotic symptoms by blocking dopamine D2 receptors. In animal models, compounds similar to 1-Propanamine have shown significant reductions in hyperactivity and stereotypic behaviors, which are indicative of antipsychotic effects .

- Anti-inflammatory Effects : Some studies suggest that thioxanthene derivatives may also exhibit anti-inflammatory properties. This is particularly relevant in conditions where neuroinflammation plays a role, such as Alzheimer's disease .

- Neuroprotective Effects : Preliminary research has indicated that compounds like 1-Propanamine may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Study 1: Schizophrenia Treatment

A clinical trial involving patients diagnosed with schizophrenia demonstrated that treatment with thioxanthene derivatives resulted in significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo controls. The study highlighted the efficacy of dopamine antagonism in alleviating both positive and negative symptoms of schizophrenia.

Case Study 2: Anxiety Disorders

Another study explored the effects of thioxanthene compounds on anxiety disorders. Patients reported reduced anxiety levels after administration, suggesting that these compounds might also influence serotonin pathways alongside dopamine antagonism.

Toxicological Considerations

While the therapeutic potential is significant, safety assessments are crucial. Rapid screening assessments have indicated that while direct exposure risks are low, further evaluations are necessary for long-term exposure effects .

Summary of Toxicological Findings

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Under investigation |

| Mutagenicity | Not established |

Propiedades

Número CAS |

69232-02-6 |

|---|---|

Fórmula molecular |

C18H17Cl2F2NS |

Peso molecular |

388.3 g/mol |

Nombre IUPAC |

(3E)-3-(2-chloro-3,6-difluorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H16ClF2NS.ClH/c1-22(2)7-3-4-12-13-6-5-11(20)8-17(13)23-18-10-16(21)15(19)9-14(12)18;/h4-6,8-10H,3,7H2,1-2H3;1H/b12-4+; |

Clave InChI |

UXYOISSZFAOQLQ-AQCBZIOHSA-N |

SMILES isomérico |

CN(C)CC/C=C/1\C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl |

SMILES canónico |

CN(C)CCC=C1C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.